Thermal Conductivity vs. Gallium Arsenide
Silicon demonstrates a thermal conductivity of approximately 148–150 W/(m·K) at 300 K. This is 2.5 times higher than that of germanium (~60 W/(m·K)) and 3.2 times higher than that of gallium arsenide (~46 W/(m·K)) [1][2]. This superior heat dissipation capability is critical for preventing thermal runaway and maintaining performance in high-density integrated circuits and power devices.
| Evidence Dimension | Thermal Conductivity at 300 K (W/(m·K)) |
|---|---|
| Target Compound Data | 148–150 W/(m·K) |
| Comparator Or Baseline | Gallium Arsenide (GaAs): ~46 W/(m·K); Germanium (Ge): ~60 W/(m·K) |
| Quantified Difference | 2.5× higher than Ge; 3.2× higher than GaAs |
| Conditions | Room temperature (300 K), bulk crystalline material |
Why This Matters
Superior thermal management directly enables higher packing densities, improved device reliability, and eliminates the need for complex, costly cooling solutions in high-power applications.
- [1] Palankovski, V. 3.2.3 Thermal Conductivity. Ph.D. Dissertation, Technische Universität Wien. Retrieved April 2026. View Source
- [2] EESemi.com. Properties of Silicon (Si), Germanium (Ge), and Gallium Arsenide (GaAs) at 300K. Retrieved April 2026. View Source
